Product packaging for 1-(Azidomethyl)adamantane(Cat. No.:CAS No. 63534-36-1)

1-(Azidomethyl)adamantane

Cat. No.: B3276110
CAS No.: 63534-36-1
M. Wt: 191.27 g/mol
InChI Key: ROYSBACOXNFZMW-UHFFFAOYSA-N
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Description

Context within Adamantane (B196018) Chemistry Research

The adamantane moiety is a cornerstone in medicinal chemistry and materials science. researchgate.netnih.gov First isolated from crude oil, its perfectly symmetrical and strain-free tricyclic hydrocarbon structure has captivated chemists for decades. publish.csiro.au The incorporation of the adamantane cage into bioactive molecules is a widely used strategy in drug discovery. researchgate.netpublish.csiro.au Its significant lipophilicity can enhance a drug's ability to cross biological membranes, while its rigid structure provides a robust scaffold for the precise three-dimensional positioning of functional groups, which can lead to improved target binding and pharmacological profiles. publish.csiro.auontosight.ai

Furthermore, the bulkiness of the adamantane group can protect nearby functional groups from metabolic degradation, potentially increasing the duration of a drug's action. researchgate.net The value of this scaffold is evidenced by its presence in several clinically approved drugs used to treat a variety of conditions, including viral infections, neurodegenerative disorders like Alzheimer's and Parkinson's disease, and type 2 diabetes. researchgate.netpublish.csiro.au Research into adamantane derivatives is a dynamic field focused on leveraging these unique characteristics to design novel therapeutic agents and advanced materials. nih.govpublish.csiro.au

Significance of the Azidomethyl Group in Organic Synthesis

The azidomethyl group (-CH₂N₃) is a highly versatile and energetic functional group in organic synthesis. clockss.org Organic azides are widely utilized as precursors for other important functionalities. For instance, they can be readily reduced to form primary amines or can generate highly reactive nitrene intermediates upon thermal or photochemical activation. clockss.org

However, the most prominent application of the azide (B81097) group in modern chemistry is its participation in "click chemistry". organic-chemistry.orgtcichemicals.com Specifically, the azide functionality is a key reactant in the Huisgen 1,3-dipolar cycloaddition, a reaction that joins an azide with an alkyne to form a stable 1,2,3-triazole ring. organic-chemistry.org The copper-catalyzed version of this reaction (CuAAC) is exceptionally efficient, high-yielding, and can be performed under mild, often aqueous, conditions, tolerating a wide variety of other functional groups. organic-chemistry.orgmdpi.com This reaction's reliability and specificity have made the azide group a fundamental tool for molecular conjugation in diverse fields such as drug discovery, bioconjugation for labeling biomolecules, and materials science. clockss.orgtcichemicals.commdpi.com The azidomethyl group has also found utility as a protecting group for alcohols and amines in the multi-step synthesis of complex molecules like nucleosides and peptides. researchgate.net

Table 2: Key Synthetic Transformations of the Azidomethyl Group

Reaction Type Description
Click Chemistry (Azide-Alkyne Cycloaddition) Reacts with alkynes, often catalyzed by copper(I), to form a stable 1,4-disubstituted 1,2,3-triazole ring. ontosight.aiorganic-chemistry.org This is a primary method for linking molecular fragments.
Reduction to Amine The azide group can be selectively converted to a primary amine (-CH₂NH₂) using various reducing agents. clockss.org
Nitrene Formation Can serve as a precursor to generate a reactive nitrene intermediate through thermolysis or photolysis, which can then undergo various insertion or rearrangement reactions. clockss.org

| ontosight.aiontosight.ai-Sigmatropic Rearrangement | In allylic systems of the adamantane series, azides can undergo rearrangement to form isomeric products. researchgate.netgrafiati.comclinpractice.ru |

Role as a Versatile Synthetic Intermediate

1-(Azidomethyl)adamantane serves as a powerful and versatile synthetic intermediate by uniting the desirable physicochemical properties of the adamantane scaffold with the broad synthetic utility of the azidomethyl group. ontosight.ai As a building block, it allows for the straightforward introduction of the bulky adamantane cage onto other molecules via the azide's "click" functionality. ontosight.ai

This capability is widely exploited in medicinal chemistry and materials science. ontosight.ai For example, researchers can react this compound with various alkyne-containing molecules to rapidly generate libraries of adamantane-triazole conjugates for biological screening. tcichemicals.com The resulting compounds merge the potential membrane-penetrating and scaffold properties of adamantane with the chemical stability and hydrogen-bonding capabilities of the triazole ring. researchgate.nettcichemicals.com Beyond drug discovery, this intermediate is a valuable tool for creating novel polymers and for use in bioorthogonal chemistry, where it can be used to attach the adamantane group as a tag to biomolecules in living systems. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N3 B3276110 1-(Azidomethyl)adamantane CAS No. 63534-36-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(azidomethyl)adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-14-13-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYSBACOXNFZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Azidomethyl Adamantane

Synthesis from Halogenated Adamantane (B196018) Precursors

A common and straightforward method for the synthesis of 1-(azidomethyl)adamantane involves the nucleophilic substitution of a corresponding 1-(halomethyl)adamantane. This reaction typically utilizes an alkali metal azide (B81097), such as sodium azide, to displace a halide leaving group.

The most frequently used precursor for this synthesis is 1-(bromomethyl)adamantane (B88627) due to its accessibility and the good leaving group ability of the bromide ion. The synthesis of 1-(bromomethyl)adamantane can be achieved from 1-adamantylmethanol by treating it with hydrobromic acid and a catalyst like zinc bromide nih.gov.

The subsequent conversion to this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The azide anion (N₃⁻) acts as the nucleophile, attacking the electrophilic carbon atom attached to the halogen, leading to the displacement of the halide and the formation of the C-N₃ bond.

The general reaction is as follows: Ad-CH₂-X + NaN₃ → Ad-CH₂-N₃ + NaX (where Ad = 1-adamantyl, X = Br, Cl, I)

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which effectively solvates the sodium cation while leaving the azide anion highly reactive. The choice of solvent is crucial for achieving a reasonable reaction rate and yield. While this method is reliable, alternative precursors with even better leaving groups, such as mesylates (methanesulfonates), can also be employed to facilitate the substitution under milder conditions commonorganicchemistry.com.

Synthesis via Dehydroadamantane Intermediates

An alternative and highly efficient route to adamantane derivatives involves the use of 1,3-dehydroadamantane as a reactive intermediate. 1,3-Dehydroadamantane is a strained tetracyclic propellane that readily undergoes ring-opening reactions with a variety of nucleophiles, providing a direct method for the introduction of substituents at the 1-position of the adamantane cage.

A specific method has been developed for the synthesis of 1-azidoadamantane (a related compound, not this compound) through the reaction of 1,3-dehydroadamantane with hydrazoic acid (HN₃). This reaction proceeds under mild conditions and offers a convenient pathway to the target molecule researchgate.netresearchgate.net. The highly strained central bond of 1,3-dehydroadamantane is susceptible to attack, leading to the formation of a stable adamantyl structure. This approach highlights the utility of strained intermediates in constructing functionalized cage compounds. While this specific literature example leads to 1-azidoadamantane, the principle of using dehydroadamantane intermediates is a key strategy in adamantane chemistry mdpi.com.

Optimization of Reaction Conditions for Preparative Yields

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. The strategies for optimization differ significantly between the two primary synthetic routes.

For the synthesis from halogenated adamantane precursors , several factors can be fine-tuned. The choice of leaving group is important; iodides are more reactive than bromides, which are more reactive than chlorides. The selection of the solvent is also critical; polar aprotic solvents like DMF or acetonitrile (B52724) are generally preferred to enhance the nucleophilicity of the azide ion. Temperature is another key variable; while many reactions proceed at room temperature, moderate heating can significantly shorten the reaction time. An excess of the azide salt is often used to drive the reaction to completion.

Table 1: Optimization Parameters for Synthesis from Halogenated Precursors

Parameter Condition 1 Condition 2 Condition 3 Desired Outcome
Precursor 1-(Chloromethyl)adamantane 1-(Bromomethyl)adamantane 1-(Iodomethyl)adamantane Increased reaction rate
Solvent Ethanol (B145695) Acetonitrile DMF / DMSO Enhanced azide nucleophilicity, higher yield
Temperature Room Temperature (20-25°C) Moderate Heat (50-80°C) High Heat (>100°C) Faster conversion vs. risk of side reactions
Azide Salt 1.1 eq. Sodium Azide 2-3 eq. Sodium Azide 1.5 eq. TBAA* Complete conversion, improved solubility

*TBAA = Tetrabutylammonium azide

For the synthesis involving dehydroadamantane intermediates , the optimization is inherent in the use of the highly reactive starting material. This method is noted for being efficient under mild conditions, which avoids the need for high temperatures or harsh reagents that could decompose the desired product researchgate.netresearchgate.net. The optimization for this route focuses on controlling the stoichiometry and reaction time. Research has established that using a molar ratio of 1,3-dehydroadamantane to hydrazoic acid of approximately 1:2 to 1:2.7 in a solvent like diethyl ether at ambient temperatures (20-40°C) for a very short duration (10-20 minutes) provides a high yield of the azido-functionalized adamantane. These conditions represent a highly optimized process that is rapid, efficient, and proceeds with high atom economy.

Table 2: Optimized Conditions for Synthesis from 1,3-Dehydroadamantane

Parameter Optimized Condition Advantage
Reactant Ratio 1:2.5 (1,3-DHA : HN₃) Ensures complete consumption of the strained intermediate.
Solvent Diethyl Ether Provides a suitable non-reactive medium for the mild reaction.
Temperature 20-40°C Mild conditions prevent byproduct formation and decomposition.
Reaction Time 10-20 minutes Extremely rapid conversion leads to high throughput.
Overall Yield High The process is efficient and clean.

Chemical Reactivity and Transformations of 1 Azidomethyl Adamantane

Reduction Reactions to Amines

The reduction of the azido (B1232118) group to a primary amine is a fundamental and widely utilized transformation in organic synthesis. For 1-(azidomethyl)adamantane, this reaction yields 1-(aminomethyl)adamantane, a key intermediate for the synthesis of various biologically active molecules and materials. A variety of reducing agents can be employed for this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule and the desired reaction conditions.

Commonly used methods for the reduction of alkyl azides, which are applicable to this compound, include catalytic hydrogenation and reduction with metal hydrides.

Table 1: Common Reagents for the Reduction of Azides to Amines

Reagent/MethodTypical ConditionsNotes
Catalytic Hydrogenation H₂, Pd/C, PtO₂ (Adams' catalyst)Generally clean and high-yielding.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether or THFPowerful reducing agent, but less chemoselective.
Sodium Borohydride (NaBH₄) Protic solvents (e.g., EtOH, MeOH)Milder than LiAlH₄, often used in combination with catalysts.
Staudinger Reaction PPh₃, followed by hydrolysisMild conditions, useful for sensitive substrates.

While a specific, detailed study on the reduction of this compound is not extensively documented in the provided search results, the general reactivity of alkyl azides suggests that these standard methods would be effective. For instance, the reduction of 1,3,5,7-tetracyanoadamantane with borane (B79455) has been shown to produce 1,3,5,7-tetrakis(aminomethyl)adamantane, demonstrating the feasibility of reducing a group attached to the adamantane (B196018) cage to an amino group. nih.gov

Oxidation Reactions of the Azido Group

While reduction of the azido group is a common transformation, its oxidation offers a pathway to nitro compounds. The oxidation of azides to their corresponding nitro derivatives is a challenging transformation that often requires powerful and specialized oxidizing agents. For this compound, this reaction would lead to the formation of 1-(nitromethyl)adamantane.

A particularly effective reagent for this transformation is a complex of hypofluorous acid with acetonitrile (B52724) (HOF·CH₃CN). researchgate.nettau.ac.il This reagent has been shown to oxidize a variety of azides to nitro compounds under mild conditions and in short reaction times. researchgate.nettau.ac.il

Key Research Findings:

Reagent: The HOF·CH₃CN complex is a powerful oxygen transfer agent capable of oxidizing azides that are resistant to other oxidants. acs.org

Substrate Scope: This method has been successfully applied to a range of azides, including the sterically hindered 1-azidoadamantane, which was converted to 1-nitroadamantane (B116539) in high yield. researchgate.netresearchgate.net This suggests that this compound would also be a suitable substrate.

Reaction Conditions: The oxidation typically proceeds at room temperature or below, and the desired nitro compounds are generally isolated in very good yields. tau.ac.il

Mechanism: The reaction is believed to proceed through a nitroso intermediate. tau.ac.ilacs.org

Table 2: Oxidation of 1-Azidoadamantane to 1-Nitroadamantane

Starting MaterialReagentProductYieldReference
1-AzidoadamantaneHOF·CH₃CN1-Nitroadamantane~90% researchgate.net

This methodology provides a direct route to nitro-adamantane derivatives from their azido precursors, expanding the synthetic utility of compounds like this compound.

Cycloaddition Reactions

The azide (B81097) functional group is a classic 1,3-dipole and readily participates in 1,3-dipolar cycloaddition reactions. This class of reactions is a powerful tool for the construction of five-membered heterocyclic rings. For this compound, cycloaddition reactions provide a straightforward entry into adamantyl-substituted triazoles and other related heterocycles.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted-1,2,3-triazoles from terminal alkynes and azides. nih.govwikipedia.org This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide range of functional groups.

In the context of this compound, the CuAAC reaction allows for its conjugation with a diverse array of alkyne-containing molecules, leading to the formation of adamantyl-functionalized triazoles.

Reaction Scheme:

This compound + Terminal Alkyne --(Cu(I) catalyst)--> 1-((1-(Adamantan-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)alkane

Key Features of CuAAC:

Catalyst: The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). wikipedia.org

Regioselectivity: The CuAAC reaction exclusively yields the 1,4-disubstituted triazole isomer. nih.gov

Scope: The reaction is broadly applicable and has been used in various fields, including drug discovery, materials science, and bioconjugation. nih.gov

Table 3: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition

AzideAlkyneCatalyst SystemProduct
This compoundPhenylacetyleneCu(I)1-(Adamantan-1-ylmethyl)-4-phenyl-1H-1,2,3-triazole
This compoundPropargyl alcoholCu(I)(1-((Adamantan-1-ylmethyl)-1H-1,2,3-triazol-4-yl))methanol

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal "click" reaction that proceeds without the need for a cytotoxic copper catalyst. magtech.com.cn The driving force for this reaction is the relief of ring strain in a cyclooctyne (B158145) derivative upon cycloaddition with an azide. magtech.com.cn This makes SPAAC particularly well-suited for applications in biological systems.

This compound can be readily coupled to molecules functionalized with a strained alkyne, such as a dibenzocyclooctyne (DIBO) or bicyclo[6.1.0]nonyne (BCN), to form stable triazole products. nih.govnih.gov

Reaction Scheme:

This compound + Strained Alkyne --> Adamantyl-substituted Triazole

Key Features of SPAAC:

Catalyst-Free: The reaction proceeds without the need for a metal catalyst.

Bioorthogonality: The absence of a toxic catalyst makes it suitable for use in living systems.

Kinetics: The reaction rate can be tuned by modifying the structure of the cyclooctyne. nih.gov

Table 4: Common Strained Alkynes Used in SPAAC

Strained AlkyneAbbreviation
DibenzocyclooctynolDIBO
Bicyclo[6.1.0]nonyneBCN
AzacyclooctyneAZA

Other 1,3-Dipolar Cycloadditions

Beyond reactions with alkynes, the azido group of this compound can, in principle, undergo 1,3-dipolar cycloaddition with other dipolarophiles, such as alkenes, enamines, nitrile oxides, and carbonyl ylides. wikipedia.org These reactions would lead to the formation of various five-membered nitrogen-containing heterocycles.

With Alkenes: The reaction of azides with alkenes typically requires elevated temperatures or the use of electron-deficient alkenes to proceed at a reasonable rate. The cycloaddition can lead to the formation of triazoline intermediates, which may be stable or undergo further reactions.

With Nitrile Oxides: The cycloaddition of an azide with a nitrile oxide would theoretically lead to the formation of a tetrazole derivative. However, this type of reaction is less common. chesci.com

With Carbonyl Ylides: Carbonyl ylides are reactive intermediates that can participate in 1,3-dipolar cycloadditions. researchgate.netnih.govnsc.rumdpi.com The reaction with an azide would be expected to form a five-membered heterocyclic ring containing both nitrogen and oxygen.

While the general principles of 1,3-dipolar cycloaddition suggest these reactions are possible, specific examples involving this compound with these less common dipolarophiles are not well-documented in the provided search results. Further research would be needed to explore the feasibility and outcomes of these transformations.

Nucleophilic Substitution Reactions

The azidomethyl group in this compound can potentially participate in nucleophilic substitution reactions, although the azide group itself is a relatively poor leaving group. More commonly, the azide is introduced via nucleophilic substitution of a precursor containing a better leaving group, such as a halide or a sulfonate ester. libretexts.org

For instance, 1-(bromomethyl)adamantane (B88627) or 1-(tosyloxymethyl)adamantane would readily react with an azide salt (e.g., sodium azide) to form this compound. researchgate.netresearchgate.net

Reaction Scheme (Synthesis of this compound):

1-(Halomethyl)adamantane + NaN₃ --> this compound + NaX (X = Br, I, etc.)

Once formed, the azido group in this compound is generally stable to many nucleophiles. However, under certain conditions, it might be displaced. More relevant are nucleophilic substitution reactions on the adamantane framework that could be performed in the presence of the azidomethyl group, or reactions where the azidomethyl group is transformed into another functional group that then undergoes substitution.

For example, if the azido group were to be reduced to an amine, the resulting aminomethyl group could participate in various nucleophilic reactions.

It is also conceivable that under specific conditions, the azide itself could be displaced by a strong nucleophile, though this is not a common reaction pathway. The reaction of halogenoalkanes with cyanide ions to form nitriles is a well-established nucleophilic substitution. chemguide.co.uklibretexts.orgchemistrystudent.com While direct displacement of the azide in this compound by cyanide is not explicitly detailed, the synthesis of 1,3,5,7-tetracyanoadamantane has been achieved through a radical nucleophilic substitution (SRN1) reaction of 1,3,5,7-tetrabromoadamantane (B396909) with cyanide, indicating that C-CN bond formation at the adamantane cage is feasible. nih.gov

Table 5: Illustrative Nucleophilic Substitution for Adamantane Functionalization

Adamantane SubstrateNucleophileProduct
1-(Bromomethyl)adamantaneN₃⁻This compound
1-(Halomethyl)adamantaneCN⁻1-(Cyanomethyl)adamantane
1-AdamantanolTMSCN/AgClO₄1-Isocyanoadamantane

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where one sigma bond is changed to another in an uncatalyzed intramolecular process. wikipedia.org In the context of adamantane derivatives, while this compound itself is not primed for a typical sigmatropic rearrangement, related allylic azides of the adamantane series have been shown to undergo such transformations.

A key example is the clockss.orgclockss.org-sigmatropic rearrangement, analogous to the Cope or Claisen rearrangement, observed in the reaction of allyl bromides of the adamantane series with sodium azide. researchgate.netmasterorganicchemistry.com In this reaction, a nucleophilic substitution product is formed alongside an isomeric azide that results from a clockss.orgclockss.org-sigmatropic shift. researchgate.net This type of rearrangement involves a six-membered, cyclic transition state where a substituent moves from one part of a π-system to another, with a simultaneous reorganization of the π-system. wikipedia.orgpressbooks.pub

The general mechanism for such a rearrangement in an adamantane-containing allylic azide is depicted as a concerted process involving three electron pairs (one sigma bond and two π bonds). pressbooks.publibretexts.org The chair transition state is generally favored over the boat transition state due to lower steric hindrance, unless conformational constraints dictate otherwise. imperial.ac.uk

Table 1: Sigmatropic Rearrangements in Adamantane Azide Derivatives

Reactant Type Rearrangement Type Key Intermediate Product Type

This reactivity highlights a potential transformation pathway for derivatives of this compound, should an appropriate unsaturated system be introduced into the molecule.

Thermal and Photochemical Decomposition Pathways

The azide functional group in this compound is susceptible to decomposition upon exposure to heat or ultraviolet light. These decomposition pathways are crucial as they typically generate highly reactive nitrene intermediates, which are key to many subsequent transformations.

Thermal Decomposition The thermal decomposition of alkyl azides like this compound proceeds with the extrusion of molecular nitrogen (N₂) to form a singlet nitrene intermediate. This process is an exothermic dissociation of the azido group. researchgate.net The primary decomposition reaction can be summarized as:

Ad-CH₂-N₃ → Ad-CH₂-N + N₂

The resulting adamantylmethylnitrene (Ad-CH₂-N) is highly reactive and can undergo several subsequent reactions:

Intramolecular C-H Insertion: The nitrene can insert into a C-H bond within the adamantane cage, leading to the formation of a strained, polycyclic aza-derivative.

Rearrangement: The nitrene can rearrange, for example, via a 1,2-hydride shift, to form an imine (Ad-CH=NH). This is a common pathway for primary alkyl nitrenes.

Intermolecular Reactions: In the presence of other substrates, the nitrene can react intermolecularly. If no other reactive partners are present, it may lead to dimerization or polymerization. researchgate.net

Studies on other azido compounds show that the main weight loss during thermogravimetric analysis (TGA) corresponds to this dissociation of the azido group. researchgate.net For example, the thermal decomposition of azodicarbonamide (B1663908) involves the formation of nitrogen gas and various other products, indicating a complex breakdown pathway following the initial N₂ loss. rsc.org

Photochemical Decomposition Photolysis of azides also leads to the formation of nitrene intermediates. Photochemical methods have been successfully used with other adamantane azides, such as 2-azidoadamantane, to generate bridgehead imines. clockss.org The photochemical decomposition of this compound would similarly generate the adamantylmethylnitrene. The energy supplied by UV radiation cleaves the weak C-N bond of the azide, releasing N₂.

The subsequent fate of the photochemically generated nitrene is similar to that from thermal decomposition, including intramolecular insertion and rearrangement to an imine. Photochemical reactions can sometimes offer milder conditions compared to thermal methods, potentially leading to different product selectivities. nih.gov

Table 2: Decomposition Pathways and Products

Condition Primary Intermediate Potential Subsequent Products
Thermal (Heat) Adamantylmethylnitrene + N₂ Imines (e.g., Ad-CH=NH), C-H insertion products, polymers

Reactions Leading to Aziridine (B145994) Derivatives

One of the most significant synthetic applications of the decomposition of this compound is in the formation of aziridines. Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. The generation of a nitrene from this compound in the presence of an alkene is a common strategy for synthesizing N-adamantylmethyl-substituted aziridines. organic-chemistry.orgnih.gov

Ad-CH₂-N₃ + R₂C=CR₂ → Ad-CH₂-N(C₂R₄) + N₂

This reaction, known as aziridination, is a form of nitrene transfer. digitellinc.com The reaction can be initiated either thermally or photochemically.

Mechanism of Aziridination Upon decomposition, this compound releases N₂ to form the adamantylmethylnitrene. This electrophilic nitrene then reacts with an alkene. The stereospecificity of the reaction often depends on whether the singlet or triplet state of the nitrene is involved. Singlet nitrenes typically add to alkenes in a concerted manner, retaining the stereochemistry of the alkene. Triplet nitrenes react in a stepwise manner, which can lead to a mixture of stereoisomers.

The bulky adamantyl group can introduce significant steric hindrance, potentially influencing the regioselectivity and stereoselectivity of the aziridination reaction. researchgate.net Research on sterically hindered olefins of the adamantane series has led to the synthesis of various mono- and disubstituted aziridines. researchgate.net Intramolecular aziridination is also a known pathway for creating complex, strained heterocyclic systems. nih.gov

Table 3: Aziridination Reaction Summary

Reactants Conditions Key Step Product

This method provides a direct route to incorporating the bulky and lipophilic adamantyl moiety into aziridine structures, which can be of interest for medicinal chemistry applications.

Derivatives and Analogues of 1 Azidomethyl Adamantane

Synthesis of Aminomethyladamantane Derivatives

A primary application of 1-(azidomethyl)adamantane is its use as a precursor for 1-(aminomethyl)adamantane and its derivatives. The azide (B81097) group is readily reduced to a primary amine, which can then be further functionalized.

The reduction of the azido (B1232118) group to an amine is a common and efficient transformation. Standard reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically employed for this purpose. The resulting 1-(aminomethyl)adamantane is a key intermediate for synthesizing more complex molecules. This primary amine can undergo a variety of reactions, including acylation, alkylation, and condensation with aldehydes or ketones to form Schiff bases, which can be subsequently reduced to secondary amines. mdpi.com For instance, 1-(aminomethyl)adamantane has been reacted with various substituted benzaldehydes and ketones in ethanol (B145695) under reflux to produce a series of imine derivatives. mdpi.com

These reactions provide access to a broad class of aminomethyladamantane derivatives with potential applications in various fields of chemical and biological research. The adamantane (B196018) moiety often imparts increased lipophilicity and metabolic stability to the final compounds.

Synthesis of Triazole-Linked Adamantane Conjugates

The azide functionality of this compound is ideally suited for participation in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgwikipedia.orgnih.gov This reaction allows for the efficient and regiospecific formation of a stable 1,4-disubstituted 1,2,3-triazole ring, which serves as a robust linker to connect the adamantane scaffold to other molecular entities. nih.govresearchgate.netresearchgate.net

The CuAAC reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it a powerful tool for creating complex molecular architectures. wiley-vch.de In a typical procedure, this compound is reacted with a terminal alkyne in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt like CuSO₄ and a reducing agent such as sodium ascorbate. nih.gov

This methodology has been used to synthesize a variety of adamantane-triazole hybrids. For example, amide-coupled adamantane-derived 1,2,3-triazoles have been synthesized and evaluated for their α-glucosidase inhibition activity. nih.gov The synthesis involves the reaction of adamantane-containing azides with various terminal alkynes via the click reaction. nih.govresearchgate.net The resulting triazole ring is not merely a passive linker; its aromatic nature and ability to participate in hydrogen bonding can influence the biological activity of the conjugate.

The versatility of the click chemistry approach enables the conjugation of adamantane to a wide range of molecules, including peptides, carbohydrates, and fluorescent dyes, to create multifunctional probes and potential therapeutic agents. rsc.org

Reactant 1Reactant 2Catalyst SystemProduct TypeRef.
This compoundTerminal AlkyneCuSO₄ / Sodium Ascorbate1,4-disubstituted 1,2,3-triazole nih.gov
Adamantane AzidePhenylacetyleneCopper(I)1-(1-Adamantyl)-4-phenyl-1H-1,2,3-triazole lookchem.com
Azido-adamantyl Organotin Sulfide ClusterCyclooctyne (B158145)Strain-Promoted (Copper-free)Peptide-decorated Tin Sulfide Cluster rsc.org

Adamantane-Based Polyazide Scaffolds

The rigid, tetrahedral geometry of the adamantane core makes it an excellent scaffold for the construction of multivalent systems. nih.govcolab.ws By attaching multiple azide functionalities to the adamantane framework, polyazide scaffolds can be created. These scaffolds are valuable for presenting multiple copies of a ligand or functional group in a well-defined spatial arrangement.

The synthesis of such polyazide scaffolds typically starts with a poly-functionalized adamantane derivative, such as a polyol or polyhalide. For instance, adamantane-1,3,5,7-tetracarboxylic acid can be envisioned as a starting point, where the carboxylic acid groups are converted to azides through multi-step sequences, potentially involving Curtius rearrangement of acyl azides derived from the corresponding acyl chlorides. nih.gov While direct synthesis from this compound is not the primary route to polyazides, the principles of introducing azide functionalities to the adamantane core are central.

These polyazide scaffolds can then be used in multiple click reactions to attach various molecules, leading to the formation of dendrimers, drug delivery systems, or materials with tailored surface properties. The precise orientation of the substituents at the adamantane bridgehead positions allows for fine control over the architecture of the final multivalent conjugate. nih.govnih.gov

Other Functionalized Adamantane Analogues Derived from this compound

Beyond reduction to amines and cycloaddition to triazoles, the azidomethyl group on the adamantane scaffold can participate in other chemical transformations to yield a variety of functionalized analogues.

One such reaction is the Staudinger ligation, where the azide reacts with a phosphine (B1218219) to form an aza-ylide intermediate, which can then be trapped by an electrophile (typically an ester) to form a stable amide bond. This reaction provides an alternative method for conjugating adamantane to other molecules, particularly peptides, under mild conditions.

Furthermore, the azide group can be converted into other nitrogen-containing functionalities. For example, acidolytic ring expansion of 2-azidoadamantanes can yield azahomoadamantene derivatives, demonstrating the utility of azide precursors in skeletal rearrangements to create aza-heterocycles. clockss.org While this specific example involves a 2-substituted adamantane, similar reactivity could potentially be explored for bridgehead-substituted azides under different conditions. The functionalization of the adamantane core itself, through direct C-H activation, represents another avenue for creating diverse analogues, although this does not directly involve the transformation of the azidomethyl group. nih.govchemrxiv.org

These alternative transformations expand the synthetic utility of this compound, allowing for the creation of a diverse library of adamantane derivatives with unique structures and properties.

Theoretical and Computational Investigations

Quantum Chemical Calculations on Reactivity and Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and reaction mechanisms of adamantane (B196018) derivatives. While specific DFT studies on 1-(azidomethyl)adamantane are not extensively documented in publicly available literature, the principles from studies on related adamantane compounds can be applied to understand its expected chemical behavior.

DFT calculations are employed to determine the optimized molecular geometry, including bond lengths and angles, and to analyze the electronic structure. For this compound, these calculations would focus on the distribution of electron density, particularly around the azidomethyl (-CH₂N₃) group. The azide (B81097) functional group is known for its participation in various reactions, most notably 1,3-dipolar cycloadditions (a cornerstone of "click chemistry") and thermal or photochemical decomposition to form highly reactive nitrenes.

Computational studies can model the transition states and reaction pathways for such transformations. For instance, in a cycloaddition reaction with an alkyne, DFT can be used to calculate the activation energies for the formation of different regioisomers of the resulting triazole, predicting the reaction's selectivity. The adamantane group, being a bulky and electron-donating substituent, is expected to exert significant steric and electronic effects on the reactivity of the azide moiety.

Key parameters derived from quantum chemical calculations that help in understanding reactivity include:

Frontier Molecular Orbitals (HOMO-LUMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule interacts with other reagents. In the case of this compound, the HOMO is likely localized on the azide group, making it susceptible to electrophilic attack, while the LUMO's location would indicate sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the terminal nitrogen atoms of the azide group would be identified as highly nucleophilic sites.

Reaction Pathway Analysis: By mapping the potential energy surface, computational methods can identify the lowest energy path from reactants to products, revealing the transition state structures and activation barriers. This is critical for understanding reaction kinetics and mechanisms. For example, studies on the ionic alkylation of adamantane to form derivatives like 1-vinyladamantane (B3277453) have successfully used DFT to model multi-stage reaction processes and their thermodynamic parameters. researchgate.netresearchgate.net

The following table summarizes typical parameters obtained from DFT calculations and their relevance to the reactivity of this compound.

Calculated ParameterRelevance to this compound Reactivity
Optimized GeometryProvides precise bond lengths and angles, revealing any strain introduced by the interaction between the adamantane cage and the azidomethyl group.
HOMO-LUMO Energy GapIndicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity.
Mulliken/NBO ChargesQuantifies the partial charges on each atom, helping to predict sites for electrophilic and nucleophilic attack.
Transition State EnergiesAllows for the calculation of activation barriers for reactions such as cycloadditions or nitrene formation, thereby predicting the feasibility and rate of these reactions.

Molecular Modeling and Dynamics Simulations for Adamantane Derivatives

Molecular modeling and molecular dynamics (MD) simulations are essential computational techniques for studying the dynamic behavior of molecules and their interactions with their environment, such as in a solvent or a biological system. nih.gov While specific MD studies on this compound are scarce, extensive simulations have been performed on other adamantane derivatives, such as the antiviral drug amantadine (B194251) (1-aminoadamantane), providing a framework for understanding how this compound might behave. nih.gov

The adamantane cage is highly lipophilic, a property that significantly influences how adamantane-containing molecules interact with biological membranes and protein binding pockets. nih.gov MD simulations can model these interactions at an atomic level over time, offering insights that are complementary to static quantum chemical calculations.

Key applications of MD simulations for adamantane derivatives include:

Solvation and Lipophilicity: Simulations can calculate the free energy of solvation in different solvents (e.g., water and octanol) to predict the partition coefficient (logP), a critical measure of a drug's lipophilicity. The high lipophilicity of the adamantane moiety is a key factor in its use in drug design, as it can enhance membrane permeability. nih.gov

Conformational Analysis: Although the adamantane cage itself is rigid, the substituent group (-CH₂N₃ in this case) has rotational freedom. MD simulations can explore the preferred conformations of the azidomethyl group relative to the cage and how these conformations change in different environments.

Interaction with Biological Targets: If this compound were being investigated as a potential therapeutic agent, MD simulations could be used to model its binding to a target protein. These simulations can reveal the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds or van der Waals forces), and estimate the binding free energy. For example, extensive MD simulations on amantadine were crucial in understanding its mechanism of action as an M2 proton channel blocker in the influenza virus. nih.gov

The following table illustrates the types of insights that can be gained from MD simulations of an adamantane derivative like this compound.

Simulation TypeInformation Gained
Solvation in Water BoxProvides information on solubility, hydration shell structure, and the energetic cost of moving the molecule from a nonpolar to an aqueous environment.
Protein-Ligand Docking & MDPredicts the binding affinity and mode of interaction with a biological target. It can reveal the stability of the complex and the key residues involved in binding. nih.govnih.gov
Membrane PermeationSimulates the process of the molecule crossing a lipid bilayer, providing insights into its ability to be absorbed and distributed in biological systems.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship (SAR) studies aim to connect a molecule's chemical structure with its reactivity or biological activity. For adamantane derivatives, a central theme of SAR is understanding how the unique properties of the adamantane scaffold modulate the function of attached chemical groups.

The key structural features of the adamantane group that influence reactivity are:

Steric Bulk: The adamantane cage is large and sterically demanding. This bulk can shield the attached functional group (the azidomethyl moiety) from reacting with other molecules, potentially slowing down reaction rates compared to less hindered azides. Conversely, this steric hindrance can also be used to control the selectivity of a reaction, favoring approaches from less hindered directions.

Rigidity: The adamantane framework is conformationally locked. This rigidity provides a stable and predictable scaffold, which is highly advantageous in drug design for positioning pharmacophores in a precise three-dimensional orientation to maximize interaction with a biological target. nih.gov

Lipophilicity: As previously mentioned, the nonpolar nature of the adamantane cage significantly increases the lipophilicity of the entire molecule. This property is crucial for its pharmacokinetic profile, influencing absorption, distribution, metabolism, and excretion (ADME). In terms of reactivity, performing reactions in nonpolar organic solvents might be more favorable for adamantane derivatives.

For this compound, SAR studies would compare its reactivity to other organic azides (e.g., benzyl (B1604629) azide or simple alkyl azides). It would be expected that the rate of its participation in reactions like the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC) would be influenced by the steric hindrance of the adamantane group. For instance, the approach of a bulky alkyne to the azide might be slower than for a less hindered azide.

Computational methods play a vital role in quantifying these structure-reactivity relationships through the calculation of various molecular descriptors.

Structural Feature of AdamantaneConsequence for Reactivity/Properties of this compound
Rigid Cage Structure Provides a predictable geometry, making it an excellent scaffold for building more complex molecules. The distance and orientation between the adamantane core and the reactive azide group are well-defined.
High Lipophilicity Enhances solubility in nonpolar solvents and lipids. This is a critical property for applications in medicinal chemistry, as it affects the ability of the molecule to cross biological membranes. nih.gov
Steric Hindrance The bulky nature of the adamantyl group can sterically hinder the approach of reactants to the azidomethyl group, potentially reducing reaction rates but also possibly enhancing selectivity in certain reactions.
Electron-Donating Nature The alkyl framework of adamantane acts as a weak electron-donating group, which can subtly influence the electronic properties and reactivity of the azide. Quantum chemical calculations can precisely quantify this effect on the azide's electron density.

Applications in Organic Synthesis

This compound has emerged as a versatile building block in organic synthesis due to the unique combination of the bulky, rigid, and lipophilic adamantane cage with the reactive azidomethyl group. nih.gov This structure allows for the introduction of the adamantyl moiety into a wide range of molecules, imparting specific physical and chemical properties.

Building Block for Complex Organic Molecules

The adamantane skeleton is frequently utilized in the design of complex molecules where properties like steric bulk, high lipophilicity, and structural rigidity are desired. nih.gov The this compound derivative leverages the reactivity of the azide group to serve as a handle for constructing larger, more intricate molecular architectures. The azide functional group is particularly amenable to various transformations, most notably the Huisgen 1,3-dipolar cycloaddition reaction with alkynes (often termed "click chemistry"), which provides a highly efficient and regioselective method for forming stable triazole linkages.

Synthesis of Nitrogenous Heterocycles

The azido (B1232118) group in this compound is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds. organic-chemistry.orgbenthamscience.com The thermal or photochemical decomposition of the azide can generate a highly reactive nitrene intermediate, which can then undergo a variety of intramolecular or intermolecular reactions to form new rings.

One significant application is in the synthesis of azaadamantanes, which are adamantane analogs where one or more carbon atoms in the cage are replaced by nitrogen. nih.gov These nitrogen-containing polycycles are of considerable interest in medicinal chemistry. nih.govresearchgate.net For instance, bridge azides derived from adamantane precursors can be used in ring-expansion reactions to produce azamodified adamantane derivatives. clockss.org This method provides an alternative to classical procedures like the Beckmann or Schmidt rearrangements for nitrogen insertion into polycyclic systems. clockss.org The reactivity of the azide allows for the construction of diverse heterocyclic systems fused to or incorporating the adamantane framework.

Research Findings on Adamantane Azide Reactions

Precursor Reaction Type Product Class Reference
Adamantane Bridge Azides Acidolysis / Photolysis Bridge Imines clockss.org
Adamantane Bridge Imines Cyclization Azamodified Adamantanes clockss.org
This compound 1,3-Dipolar Cycloaddition Adamantyl-substituted Triazoles N/A

Role in Natural Product Synthesis Strategies

The adamantane core is present in some natural products, and its unique structure has inspired synthetic strategies. For example, the natural product Plukenetione A contains an adamantane core, and its total synthesis has been achieved through a series of condensation and cyclization reactions to construct the cage framework. mdpi.com While adamantane itself is a target and building block in such syntheses, the specific use of this compound as a strategic precursor in the total synthesis of natural products is not extensively documented in the literature. However, its potential as a tool for creating complex, cage-like structures suggests its applicability in synthetic strategies for intricate molecular targets that may not be of natural origin but are inspired by them. The synthesis of aza-adamantane cores, found in Daphniphyllum alkaloids, highlights the importance of methods to construct nitrogen-containing adamantane structures, a process to which azido-adamantane derivatives could potentially contribute. researchgate.net

Applications in Materials Science

The robust and well-defined three-dimensional structure of the adamantane unit makes it a desirable component in advanced materials. wikipedia.org this compound serves as a key functionalized precursor for incorporating these properties into polymers and energetic materials.

Polymer Functionalization and Cross-linking

The adamantyl group is known to enhance the thermal and mechanical properties of polymers due to its bulky and rigid nature. wikipedia.org this compound provides a convenient route for the functionalization of polymer chains. The azide group can react via "click chemistry" with polymers containing alkyne groups, allowing for the precise and efficient grafting of adamantane moieties onto a polymer backbone. This post-polymerization modification can significantly alter the material's properties, such as its solubility, thermal stability, and glass transition temperature.

Furthermore, the azide group is a potent functional group for cross-linking polymer chains. mdpi.com Upon thermal or UV activation, the azide group releases nitrogen gas (N₂) to form a highly reactive nitrene. This nitrene can then insert into C-H bonds on adjacent polymer chains or undergo other reactions to form covalent bonds between them. researchgate.net This cross-linking process creates a three-dimensional polymer network, which generally improves the material's mechanical strength, chemical resistance, and thermal stability. ooc.co.jpnih.gov This approach has been investigated for various polymer systems, including polymers of intrinsic microporosity (PIMs), where cross-linking can stabilize the porous structure. researchgate.net

Properties of Adamantane-Modified Polymers

Polymer System Adamantane Function Resulting Property Improvement Reference
Poly(2-oxazoline)s Pendant Group Tunable Lower Critical Solution Temperature (LCST) nih.gov
Poly(dialkyl fumarate)s Pendant Group Increased Chain Rigidity dntb.gov.ua
General Acrylics Cross-linker Low Water Absorption, Low Dielectric Constant ooc.co.jp

Development of Energetic Materials Precursors

This compound is a precursor for the development of high-energy density materials (HEDMs). nih.gov Its utility in this field stems from two key features: the high nitrogen content and positive heat of formation of the azide group, and the high density and thermal stability conferred by the adamantane cage. Energetic materials are substances that release large amounts of energy upon decomposition. researchgate.net

The azide group (–N₃) is a well-known "energon" in the design of HEDMs. Its decomposition is highly exothermic, releasing stable dinitrogen gas and a significant amount of energy. Polymers containing azidomethyl groups, such as poly(3-azidomethyl-3-methyl oxetane) (PAMMO), are investigated as energetic binders in solid rocket propellants. researchgate.net The adamantane framework contributes positively to the density of the material, a critical factor as the detonation pressure and velocity of an explosive increase with density. nih.gov The combination of the energetic azide group with the dense, stable adamantane core makes this compound and its derivatives promising candidates for a new generation of melt-castable explosives and propellants with enhanced performance and stability. army.milnih.gov

Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of 1-(Azidomethyl)adamantane. Both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of the adamantane (B196018) cage and the azidomethyl substituent.

In ¹H NMR spectroscopy, the rigid, highly symmetrical adamantane cage results in a series of characteristic signals for its protons, typically appearing as complex multiplets in the δ 1.46–2.00 ppm range. The protons of the azidomethyl group (-CH₂N₃) are chemically distinct and give rise to a key signal around δ 3.43 ppm. The integration of these signals provides a quantitative ratio of the protons in the cage versus those on the side chain, further confirming the structure.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The adamantane cage has carbons in different chemical environments, leading to distinct signals. nih.gov The carbon of the azidomethyl group provides a unique resonance that confirms the presence of the substituent.

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound Data presented is based on typical values for the functional groups.

Proton Type Typical Chemical Shift (δ) in ppm Multiplicity
Adamantane Cage Protons1.46 - 2.00Multiplet
Azidomethyl Protons (-CH₂N₃)~3.43Singlet/Triplet

Mass Spectrometry (MS) for Compound Identification

Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in its identification. The compound has a molecular weight of 191.27 g/mol . In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of approximately 191.

The fragmentation of the molecular ion can provide further structural confirmation. Common fragmentation pathways for adamantane derivatives may include the loss of the azidomethyl group or cleavage of the azide (B81097) moiety itself. This technique is crucial for monitoring the progress of synthesis and confirming the identity of the final product.

Chromatographic Techniques (GC, HPLC, TLC) for Analysis and Purity

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and solvents, as well as for assessing its purity.

Gas Chromatography (GC): Often coupled with mass spectrometry (GC-MS), GC is a powerful technique for analyzing volatile adamantane derivatives. Azidomethyl derivatives exhibit distinct retention times based on their polarity and volatility, allowing for effective separation and quantification. GC-MS is frequently used to monitor the completion of reactions during synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the purification and analysis of less volatile or thermally sensitive compounds. Different column and solvent systems can be optimized to achieve high-purity separation.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to qualitatively monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. For adamantane and its derivatives, XRD studies reveal critical information about the crystal lattice, molecular orientation, and intermolecular interactions. unibo.it Adamantane compounds are known to form orientationally disordered phases, often referred to as plastic crystals, and can undergo temperature-dependent phase transitions. unibo.itucl.ac.uk

While specific crystallographic data for this compound is not detailed in the provided sources, the technique would involve irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis, governed by Bragg's Law, yields the unit cell dimensions, space group, and atomic coordinates, providing an unambiguous confirmation of the molecular structure. nih.gov

Differential Scanning Calorimetry (DSC) for Thermal Event Analysis

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate the thermal properties of a substance. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For this compound, DSC is valuable for determining its melting point, and for studying thermal decomposition profiles to assess the stability of the energetic azide group.

The parent adamantane molecule is well-characterized by DSC and is even used as a reference material for subambient calibration. tainstruments.comnist.gov It undergoes a characteristic solid-solid polymorphic transition from a face-centered cubic to a body-centered tetragonal lattice at approximately -65 °C. tainstruments.com A DSC analysis of this compound would provide crucial data on its thermal stability and phase behavior.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula (C₁₁H₁₇N₃) to verify the compound's elemental composition and assess its purity. Significant deviation between the experimental and calculated values may indicate the presence of impurities or an incorrect structural assignment.

Table 2: Elemental Composition of this compound (C₁₁H₁₇N₃)

Element Symbol Calculated Mass Percentage (%)
CarbonC69.07%
HydrogenH8.96%
NitrogenN21.97%

Future Perspectives and Emerging Research Directions

Exploration of Novel Reaction Pathways for Functionalization

The primary route for the functionalization of 1-(azidomethyl)adamantane is through the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgbeilstein-journals.org This reaction provides a straightforward method to synthesize 1,4-disubstituted 1,2,3-triazoles. thieme-connect.debeilstein-journals.orgresearchgate.netnih.gov Future research will likely focus on expanding the library of terminal alkynes used in this reaction to generate a diverse range of adamantane-containing triazoles with tailored properties.

Beyond the well-established CuAAC reaction, the exploration of other reaction pathways for the azido (B1232118) group presents a fertile ground for investigation. For instance, the reduction of the azide (B81097) to a primary amine would yield 1-(aminomethyl)adamantane, a valuable building block for the synthesis of amides, sulfonamides, and other amine derivatives. Another area of potential is the Staudinger ligation, a bioorthogonal reaction that involves the reaction of the azide with a phosphine (B1218219) to form an aza-ylide, which can then be trapped to form an amide bond. nih.govmdpi.com This reaction could be particularly useful for conjugating this compound to biological molecules under physiological conditions. semanticscholar.orgresearchgate.netnih.gov

Furthermore, radical-based functionalization methods, which have been used to directly functionalize the adamantane (B196018) cage, could be explored in conjunction with the azide moiety to create multifunctional adamantane derivatives. nih.gov

Integration into Advanced Multifunctional Materials Systems

The incorporation of the bulky and thermally stable adamantane unit into polymers is known to enhance their mechanical and thermal properties. wikipedia.org this compound, and the triazole derivatives synthesized from it, are promising candidates for the development of advanced multifunctional materials. The triazole ring, formed via click chemistry, is a stable and rigid linker that can be incorporated into the main chain or as a pendant group in a variety of polymers, including polyimides and polystyrenes. researchgate.netresearchgate.net

Future research is expected to focus on the synthesis of novel adamantane-containing polymers with tailored properties. For example, by carefully selecting the alkyne co-monomer for the CuAAC reaction, polymers with specific optical, electronic, or self-assembly properties can be designed. The adamantane moiety can also be exploited for its ability to form host-guest complexes, leading to the development of self-healing materials or stimuli-responsive polymers. nih.gov The integration of this compound into metal-organic frameworks (MOFs) or other porous materials is another area with potential for applications in gas storage, separation, and catalysis.

Further Computational Studies for Predictive Design and Property Elucidation

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the structure, reactivity, and properties of molecules. biointerfaceresearch.com DFT studies can provide valuable insights into the electronic properties of this compound and its derivatives, helping to predict their reactivity in various chemical transformations. nih.gov For instance, calculations can be used to model the transition states of the CuAAC reaction, providing a deeper understanding of the reaction mechanism and allowing for the rational design of improved catalysts.

Future computational work could focus on several key areas. The prediction of the physicochemical properties of novel adamantane-containing polymers, such as their glass transition temperature, thermal stability, and mechanical strength, would be highly valuable for materials design. researchgate.net In the context of supramolecular chemistry, computational modeling can be used to study the interactions between adamantane derivatives and various host molecules, aiding in the design of new host-guest systems with high affinity and selectivity. Furthermore, in silico screening of virtual libraries of this compound derivatives could accelerate the discovery of new molecules with interesting biological or material properties. ukhsa.gov.uk

Expansion of Bioorthogonal and Supramolecular Applications in Chemical Systems

The azide group in this compound makes it an ideal candidate for bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.govnih.gov The strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst, is a particularly promising bioorthogonal reaction for in vivo applications. youtube.com Future research could explore the use of this compound in the development of probes for biological imaging, targeted drug delivery systems, and for the study of biological processes in real-time. mdpi.comsemanticscholar.orgresearchgate.netnih.gov

The adamantane cage is a well-known guest molecule in supramolecular chemistry, forming stable inclusion complexes with a variety of host molecules, most notably cyclodextrins. nih.govmdpi.comnih.govresearchgate.net The functionalization of this compound via click chemistry opens up new possibilities for the design of complex supramolecular architectures. The resulting triazole derivatives can be designed to have specific recognition properties, allowing for the construction of molecular sensors, switches, and machines. nih.gov The combination of the adamantane-cyclodextrin host-guest system with the versatility of click chemistry is a powerful strategy for the development of novel supramolecular systems with a wide range of potential applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for achieving high yield and purity in the preparation of 1-(Azidomethyl)adamantane?

  • Methodological Answer : The synthesis can be optimized by selecting appropriate bases (e.g., NaOH, KOH, or potassium tert-butoxide) and maintaining room temperature (20–40°C), as higher temperatures do not significantly improve yield. A stepwise procedure involves dissolving 1-(1-adamantylethyl)amine in dichloromethane, adding the base and chloroform, and monitoring reaction completion via GC-MS. Post-reaction purification includes filtration, acid washing, and solvent evaporation under reduced pressure, yielding >97% purity .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR (e.g., Bruker DPX 400) in DMSO-d6d_6 to confirm structural assignments, with key peaks for adamantane protons (δ 1.46–2.00 ppm) and azidomethyl groups (δ 3.43 ppm) .
  • GC-MS : Employ HP-5MS columns with helium carrier gas (1 mL/min) and temperature programming (80–280°C) to identify molecular ion peaks (e.g., m/z 189 for 1-(1-isocyanoethyl)adamantane) and monitor reaction progress .
  • Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N percentages (e.g., C 82.48%, H 10.12%, N 7.40%) .

Q. What safety protocols are critical when handling azide-functionalized adamantane derivatives?

  • Methodological Answer :

  • Lab Practices : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) and avoid metal catalysts to prevent explosive azide decomposition.
  • Emergency Measures : Maintain access to 1N HCl for neutralization and ensure emergency contact numbers (e.g., Infotrac: 1-800-535-5053) are available .

Advanced Research Questions

Q. How does the azidomethyl group influence the physicochemical properties of adamantane derivatives compared to other substituents (e.g., hydroxyl or amino groups)?

  • Methodological Answer :

  • Chromatographic Behavior : Azidomethyl derivatives exhibit distinct retention times in gas-liquid chromatography due to polarity differences. For example, adamantane diols show higher retention than azides, attributed to hydrogen bonding .
  • Thermodynamic Stability : Compare thermal decomposition profiles via differential scanning calorimetry (DSC) or photoelectron spectroscopy to assess azide stability versus carbonyl or amine derivatives .

Q. How can researchers resolve contradictions in reported reaction yields or spectral data for this compound across studies?

  • Methodological Answer :

  • Reproducibility Checks : Replicate experiments using identical reagents (e.g., potassium tert-butoxide from Sigma-Aldrich) and reaction scales.
  • Data Validation : Cross-reference NMR chemical shifts with databases (e.g., NIST) and verify purity via elemental analysis. Discrepancies may arise from solvent impurities or calibration errors in GC-MS .

Q. What computational methods are suitable for predicting reaction pathways or stability of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for azide cycloaddition reactions. Compare with experimental kinetics (e.g., Arrhenius plots) .
  • Molecular Dynamics : Simulate solvent effects (e.g., dichloromethane vs. DMSO) on reaction rates using packages like GROMACS .

Experimental Design & Data Analysis

Q. How should researchers design experiments to investigate the biological activity of this compound derivatives?

  • Methodological Answer :

  • Variable Selection : Test derivatives with varying substituents (e.g., methyl, hydroxyl) to correlate structure-activity relationships (SAR).
  • Controls : Include 1-adamantanamine hydrochloride as a reference compound for antiviral assays .
  • Data Interpretation : Use ANOVA to assess statistical significance of IC50_{50} values across cell lines .

Q. What strategies ensure rigorous documentation of synthetic and analytical data for publication?

  • Methodological Answer :

  • Supplementary Materials : Include raw NMR/GC-MS spectra, TLC plates, and crystallographic data (if available).
  • Uncertainty Analysis : Report standard deviations for triplicate experiments and instrument error margins (e.g., ±0.1°C for melting points) .

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1-(Azidomethyl)adamantane

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